N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide
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Overview
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzo[d][1,3]dioxole ring, a hydroxypropyl group, an ethoxy group, and a fluorobenzenesulfonamide moiety. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .
Mode of Action
The compound acts as a potent auxin receptor agonist , promoting root growth in plants . It enhances root-related signaling responses, leading to a remarkable promotive effect on root growth . The compound’s interaction with its target results in the enhancement of auxin response reporter’s (DR5:GUS) transcriptional activity .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is crucial for plant growth and development . It induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes . This modulation of the auxin signaling pathway leads to downstream effects such as enhanced root growth .
Pharmacokinetics
The compound was designed and synthesized using computer-aided drug discovery approaches , suggesting that its pharmacokinetic properties may have been optimized for its intended function.
Result of Action
The compound’s action results in a significant promotive effect on root growth in plants . It enhances auxin response reporter’s (DR5:GUS) transcriptional activity, indicating an increase in auxin signaling . This leads to the down-regulation of root growth-inhibiting genes, thereby promoting root growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core This can be achieved through the cyclization of catechol derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Catalysts and solvents are carefully selected to optimize yield and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methoxy-3-fluorobenzenesulfonamide
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dimethoxybenzenesulfonamide
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-ethoxy-3-chlorobenzenesulfonamide
Uniqueness: This compound is unique due to its specific combination of functional groups and the presence of the fluorine atom, which can significantly influence its chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO6S/c1-2-24-16-6-4-13(10-14(16)19)27(22,23)20-8-7-15(21)12-3-5-17-18(9-12)26-11-25-17/h3-6,9-10,15,20-21H,2,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNMUPRGKNPUQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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